molecular formula C15H8F3N3 B4129232 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline

7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4129232
M. Wt: 287.24 g/mol
InChI Key: ZPRSEYQPPMXODM-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

7-(trifluoromethyl)-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)9-5-3-4-8-12(9)21-14-13(8)19-10-6-1-2-7-11(10)20-14/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSEYQPPMXODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)C(F)(F)F)NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound. One common method includes the reaction of 2-nitroaniline with trifluoroacetaldehyde followed by cyclization. The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the formation of the quinoxaline ring .

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

7-(Trifluoromethyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

7-(Trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, which can disrupt cellular processes in pathogens or cancer cells. For example, it may act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline include other quinoxaline derivatives such as:

What sets this compound apart is the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a more potent and versatile compound in scientific research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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